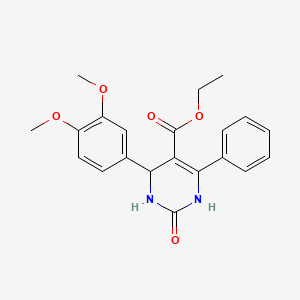![molecular formula C14H15ClN6O3 B2891871 1-(2-aminoethyl)-5-(4-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride CAS No. 2188203-00-9](/img/structure/B2891871.png)
1-(2-aminoethyl)-5-(4-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidin-4-one derivatives are a class of compounds that have been studied for their potential inhibitory effects against certain bacterial pathogens . They target the Type III Secretion System (T3SS), a mechanism used by bacteria to invade host cells .
Synthesis Analysis
While the specific synthesis process for “1-(2-aminoethyl)-5-(4-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride” is not available, pyrimidin-4-one derivatives are generally synthesized and characterized using techniques such as proton nuclear magnetic resonance (NMR), carbon-13 NMR, fluorine-19 NMR, and high-resolution mass spectrometry (HRMS) .Scientific Research Applications
Synthesis and Anticancer Activity
One study focuses on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation for anticancer activity. Notably, compounds related to the specified chemical showed potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, highlighting their potential as anticancer agents. This underscores the chemical's role in developing new therapeutic options for cancer treatment (Abdellatif et al., 2014).
Antimicrobial and Antifungal Activities
Another research avenue explores the synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives and their antimicrobial and antifungal pharmacophore sites. This study illuminates the chemical's utility in identifying new compounds with potential antimicrobial and antifungal activities, offering avenues for developing novel antibiotics or antifungal medications (Titi et al., 2020).
Biological Activity and Molecular Synthesis
Research on microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives, including pyrazolo[3,4-d]pyrimidin-4-one variants, demonstrates significant antiproliferative activity against various cancer cell lines. This highlights the compound's contribution to synthesizing biologically active molecules with potential therapeutic applications, particularly in cancer therapy (Nagaraju et al., 2020).
Anti-inflammatory and Analgesic Activities
The chemical's structure is a key building block in synthesizing compounds with observed anti-inflammatory, analgesic, and antipyretic activities. This signifies its importance in creating new medications to manage pain and inflammation, thereby contributing to pharmaceutical advancements in pain management and anti-inflammatory therapies (Antre et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3.ClH/c15-5-6-19-13-12(7-17-19)14(21)18(9-16-13)8-10-1-3-11(4-2-10)20(22)23;/h1-4,7,9H,5-6,8,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTALPCWGCZYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

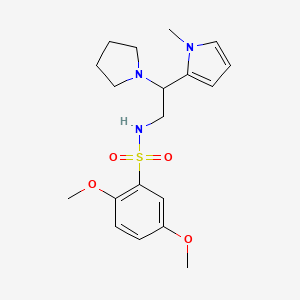
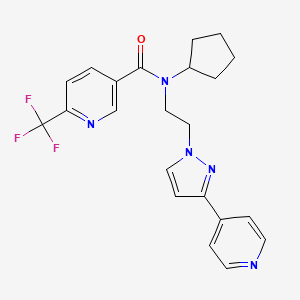

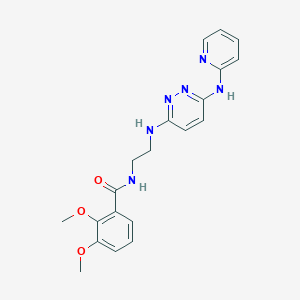
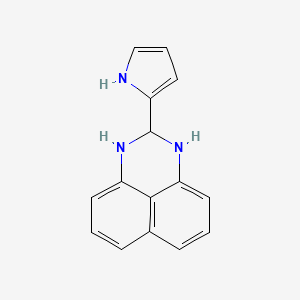
![3-benzyl-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2891798.png)
![N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2891802.png)
![Ethyl 4-[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2891803.png)



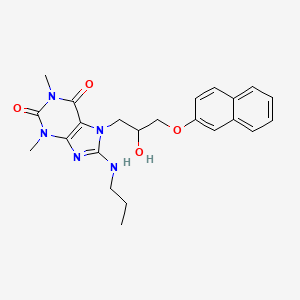
![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2891809.png)
